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molecular formula C9H14O B3259585 2-Allyl-2-methylcyclopentanone CAS No. 32116-66-8

2-Allyl-2-methylcyclopentanone

Cat. No. B3259585
M. Wt: 138.21 g/mol
InChI Key: BSXUIHHSGKKPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04057559

Procedure details

In a manner similar to that described above under "B", 2-methylcyclopentanone (6.6 g, 0.067 mole) and allyl bromide (9.24 g, 0.07 l mole) treated in anhydrous ether under nitrogen with sodium tert.-amylate (0.07 mole), worked up as above and purified by distillation, yield 2-allyl-2-methylcyclopentanone as a colourless oil, b.p. 69°-72° C/12 mm νCHCl3 /max 1733, 925 cm-1, nmr (CDCl3) δ 1.05 (s), 4.85-6.15 (m).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0.07 L
Type
reactant
Reaction Step Two
[Compound]
Name
sodium tert.-amylate
Quantity
0.07 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].[CH2:8](Br)[CH:9]=C.[CH3:12]COCC>>[CH2:1]([C:2]1([CH3:12])[CH2:6][CH2:5][CH2:4][C:3]1=[O:7])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
CC1C(CCC1)=O
Step Two
Name
Quantity
0.07 L
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
sodium tert.-amylate
Quantity
0.07 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1(C(CCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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